Piroheptine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJQZSDCCLDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16378-22-6 (hydrochloride) | |
| Record name | Piroheptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864672 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16378-21-5 | |
| Record name | Piroheptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16378-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piroheptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIROHEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR6Y753ARL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Piroheptine
Neurotransmitter System Modulation
Piroheptine's primary pharmacological effects are a result of its influence on key neurotransmitter systems. patsnap.com By acting as an antagonist at certain receptors, it can alter the chemical signaling in the brain, which is fundamental to its therapeutic applications, particularly in the context of parkinsonian syndromes. patsnap.comresearchgate.net
Cholinergic System Interactions
This compound is classified as a muscarinic antagonist, meaning it binds to but does not activate muscarinic acetylcholine (B1216132) receptors. ebi.ac.ukebi.ac.uk This action blocks the effects of the endogenous neurotransmitter acetylcholine. ebi.ac.uk The cholinergic system is integral to a wide range of physiological processes, and its modulation is a key aspect of this compound's activity. patsnap.com
At the molecular level, this compound functions by blocking muscarinic acetylcholine receptors. patsnap.com This antagonism helps to rebalance (B12800153) the interplay between acetylcholine and dopamine (B1211576), which is particularly relevant in conditions like Parkinson's disease where a relative excess of cholinergic activity is observed. patsnap.com
While detailed public data on the specific binding affinities of this compound for all individual muscarinic receptor subtypes (M1-M5) is not extensively available in the provided search results, it is known that anticholinergic agents, as a class, can exhibit varying degrees of selectivity for these subtypes. nih.gov The M1, M2, M3, M4, and M5 receptor subtypes are all G-protein coupled receptors that are activated by acetylcholine. nih.gov The specific effects of an antagonist can depend on its affinity for these different subtypes, which are distributed throughout the body and mediate various parasympathetic responses. nih.gov For instance, M1 receptors are involved in gastric motility, while M3 receptors are predominant in the bladder's detrusor muscle. rxlist.com
Research comparing the receptor binding profiles of various antiparkinsonian drugs has provided insights into their relative affinities for different receptors. While a comprehensive binding profile for this compound is not detailed in the provided search results, the methodology for determining such profiles involves competitive receptor binding studies that measure the interaction between a drug and its receptor. zenodo.org These studies typically report the inhibitor constant (Ki), which indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. zenodo.org
Table 1: Comparative Receptor Binding Affinities of Selected Antipsychotic Drugs (Illustrative Example)
This table is an illustrative example of how receptor binding affinities are typically presented. Data for this compound was not available in the search results.
| Drug | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | M1 Receptor (Ki, nM) | H1 Receptor (Ki, nM) |
| Clozapine | 12.5 | 5.6 | 1.9 | 1.1 |
| Olanzapine | 11 | 4 | 1.9 | 7 |
| Risperidone | 3.1 | 0.16 | >1000 | 20 |
| Quetiapine | 290 | 110 | >1000 | 11 |
Data sourced for illustrative purposes and does not include this compound.
By blocking muscarinic acetylcholine receptors, this compound effectively modulates cholinergic nerve activity. researchgate.net This modulation is central to its therapeutic effects. researchgate.net In the central nervous system, cholinergic signaling plays a role in processes like arousal, attention, and cortical plasticity. nih.gov By antagonizing muscarinic receptors, this compound can influence these processes. patsnap.com
Muscarinic Acetylcholine Receptor Antagonism
Dopaminergic System Interactions
In addition to its primary anticholinergic activity, this compound has been observed to interact with the dopaminergic system. ebi.ac.uk Specifically, it has been found to inhibit the reuptake of dopamine. ebi.ac.uk This action increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. cpn.or.kr This dual mechanism of action, combining cholinergic blockade and dopamine uptake inhibition, is a distinguishing feature of this compound. researchgate.netebi.ac.uk This is particularly relevant in the context of Parkinson's disease, where there is a progressive loss of dopaminergic neurons. patsnap.com
Dopamine Reuptake Inhibition Properties
A significant aspect of this compound's mechanism of action is its ability to inhibit the reuptake of dopamine. ebi.ac.ukwikipedia.orgmedchemexpress.com This action increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This property is particularly relevant to its use in conditions characterized by dopamine deficiency.
Research has demonstrated that this compound effectively inhibits the uptake of dopamine into synaptosomes isolated from the corpus striatum of the rat brain. ebi.ac.uk Synaptosomes are isolated nerve terminals that provide a valuable in vitro model for studying neurotransmitter reuptake. Studies have shown that this compound can prevent the loss of striatal dopamine induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). ebi.ac.ukabmole.com
In one study, pretreatment with this compound completely prevented the MPTP-induced loss of striatal dopamine in mice. ebi.ac.uk This effect is attributed to its dopamine uptake inhibiting property. researchgate.net For comparison, another anticholinergic drug, trihexyphenidyl (B89730), only partially protected against MPTP neurotoxicity. ebi.ac.uk
Table 1: Comparative Effects of this compound and Other Agents on MPTP-Induced Striatal Dopamine Loss
| Compound | Effect on MPTP-Induced Striatal Dopamine Loss |
| This compound | Complete prevention |
| Trihexyphenidyl | Partial protection |
| Clomipramine | No prevention |
This table summarizes the findings on the protective effects of different compounds against MPTP-induced neurotoxicity, highlighting the significant role of dopamine reuptake inhibition by this compound. ebi.ac.uk
L-DOPA Potentiation Mechanisms
This compound has been shown to possess an L-DOPA potentiating effect within the central nervous system. researchgate.net L-DOPA, a precursor to dopamine, is a cornerstone in the treatment of Parkinson's disease. nih.gov The potentiation of L-DOPA's effects by this compound likely stems from its ability to inhibit dopamine reuptake. researchgate.net By blocking the dopamine transporter, this compound ensures that the dopamine synthesized from exogenously administered L-DOPA remains in the synaptic cleft for a longer duration, thereby amplifying its therapeutic effect. nih.govnih.gov This synergistic action allows for a more sustained dopaminergic stimulation. Furthermore, studies suggest that L-DOPA itself can restore hippocampal long-term potentiation, a process crucial for learning and memory, via D1/D5 receptors, and this compound's mechanism could complement this action by increasing dopamine availability. nih.govdovepress.com
Neuroprotective and Neuroregenerative Mechanisms
Beyond its symptomatic effects, research suggests that this compound may possess neuroprotective properties. patsnap.com These mechanisms are critical for potentially slowing the progression of neurodegenerative diseases.
Attenuation of Oxidative Stress in Neural Tissues
This compound hydrochloride has been shown to have neuroprotective properties by reducing oxidative stress in neural tissues. patsnap.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathological mechanism in several neurodegenerative disorders. nih.govmdpi.com The metabolism of dopamine itself can lead to the generation of ROS, contributing to oxidative stress in dopaminergic neurons. mdpi.combinasss.sa.cr By mitigating oxidative stress, this compound may help protect neurons from damage and death, thereby preserving neural function. patsnap.comscielo.br
Reduction of Neuroinflammation
Neuroinflammation is a protective response in the central nervous system (CNS) but can become detrimental if it is chronic, contributing to neurodegeneration. mdpi.com this compound has demonstrated the ability to mitigate neuroinflammatory processes, primarily through its influence on glial cells and the production of inflammatory mediators. patsnap.com
Microglia, the resident immune cells of the CNS, play a crucial role in initiating and regulating neuroinflammation. frontiersin.org When activated by stimuli such as pathogens or cellular debris, microglia can release a variety of pro-inflammatory cytokines and other molecules that can be toxic to neurons. nih.govnih.gov this compound appears to modulate microglial activation, thereby reducing the release of these harmful substances. patsnap.com This modulation helps to dampen the inflammatory cascade that contributes to neuronal damage in various neurodegenerative conditions. frontiersin.org
Research has shown that compounds with anti-inflammatory properties can reduce the release of specific pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and various interleukins from activated microglia and astrocytes. researchgate.net this compound's ability to reduce inflammation in neural tissues is a key aspect of its neuroprotective profile. patsnap.com Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are central to the inflammatory response in the brain. mdpi.comthermofisher.com
The table below summarizes the key inflammatory mediators and their roles in neuroinflammation, which are influenced by compounds with mechanisms similar to those attributed to this compound.
| Inflammatory Mediator | Cellular Source | Pro-inflammatory Action |
| Tumor Necrosis Factor-α (TNF-α) | Microglia, Astrocytes, Neurons | Key regulator of acute inflammation, triggers cytokine cascades. mdpi.com |
| Interleukin-1β (IL-1β) | Microglia, Monocytes | Potent pro-inflammatory cytokine, stimulates immune cell differentiation. thermofisher.com |
| Interleukin-6 (IL-6) | Microglia, Astrocytes | Involved in the acute phase response and immune cell regulation. nih.gov |
| Nitric Oxide (NO) | Microglia | At high concentrations, can be a toxic factor for neurons. nih.gov |
Mechanisms of Neurotoxicity Prevention
This compound exerts its neuroprotective effects by interfering with several pathways that lead to neuronal cell death. These mechanisms include the prevention of excitotoxicity, reduction of oxidative stress, and inhibition of apoptotic processes. patsnap.com
Prevention of Excitotoxicity:
Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death. mdpi.com This overactivation allows for a massive influx of calcium ions (Ca²⁺) into the neuron, triggering a cascade of neurotoxic events. mdpi.com this compound is suggested to have properties that antagonize NMDA receptors, which would block this excessive influx of calcium and thereby prevent the downstream neurotoxic effects. nucleos.comnih.gov By acting as an NMDA receptor antagonist, this compound can protect neurons from glutamate-induced neurotoxicity. wikipedia.orgnih.gov
Reduction of Oxidative Stress:
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. mdpi.com ROS can damage cellular components such as lipids, proteins, and DNA, leading to cell death. mdpi.com The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich content. mdpi.com
This compound has been shown to possess properties that reduce oxidative stress. patsnap.com This may be achieved by enhancing the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), which converts superoxide radicals into less harmful molecules. nih.govmdpi.comwikipedia.org Additionally, it may help to decrease the levels of markers of lipid peroxidation, such as malondialdehyde (MDA). nih.govnih.gov
The table below details the key enzymes and markers involved in oxidative stress that are modulated by neuroprotective compounds.
| Component | Function / Role in Oxidative Stress |
| Superoxide Dismutase (SOD) | An antioxidant enzyme that catalyzes the dismutation of superoxide radicals. wikipedia.org |
| Catalase (CAT) | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. nih.gov |
| Glutathione Peroxidase (GPx) | An enzyme family with peroxidase activity whose main biological role is to protect the organism from oxidative damage. nih.gov |
| Malondialdehyde (MDA) | A marker of lipid peroxidation, indicating damage to cell membranes. nih.gov |
| Reactive Oxygen Species (ROS) | Highly reactive molecules containing oxygen that can damage cell structures. nih.gov |
Inhibition of Apoptosis:
Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. However, in neurodegenerative diseases, apoptotic pathways can be aberrantly activated, leading to the loss of neurons. nih.govnih.gov Key players in the apoptotic cascade include the caspase family of proteases, particularly caspase-3, which is an executioner caspase. nih.govinnoprot.com
This compound's neuroprotective actions include the inhibition of apoptotic pathways. researchgate.netmedchemexpress.com By preventing the activation of caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins, this compound can help to maintain neuronal survival in the face of neurotoxic insults. nih.govmdpi.com For example, it may prevent the decrease of anti-apoptotic proteins like Bcl-2 and inhibit the function of pro-apoptotic proteins like Bax. nih.govmdpi.com
Preclinical Investigations of Piroheptine S Pharmacological Profile
In Vivo Animal Model Studies
In vivo animal studies have been instrumental in characterizing the pharmacological effects of piroheptine, particularly its potential applications in movement disorders. These investigations have utilized various established animal models to explore the compound's mechanisms of action and its effects on neurochemical pathways and behaviors relevant to parkinsonian syndromes and its general impact on the central nervous system.
This compound has been evaluated in several preclinical models designed to mimic the symptoms and neurochemical deficits associated with Parkinson's disease.
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of Parkinson's disease, as it selectively destroys dopaminergic neurons in the substantia nigra, leading to a loss of dopamine (B1211576) in the striatum. nih.govaginganddisease.org
####### 3.2.1.1.1. Prevention of Striatal Dopamine Loss
Studies in mouse models have demonstrated that this compound has a significant protective effect against MPTP-induced neurotoxicity. nih.govresearchgate.net In experiments using C57BL/6J mice, pretreatment with this compound was found to almost completely prevent the depletion of striatal dopamine typically caused by MPTP administration. nih.govjst.go.jp This protective action is notable, especially when compared to other compounds. For instance, while the anticholinergic drug trihexyphenidyl (B89730) offered partial protection against MPTP's neurotoxic effects, this compound provided a more robust defense. nih.gov The mechanism is thought to be linked to this compound's dual action as an anticholinergic agent and a dopamine uptake inhibitor. nih.govresearchgate.net In contrast, clomipramine, a selective serotonin (B10506) uptake inhibitor, did not prevent the loss of striatal dopamine in this model, highlighting the specificity of the protective mechanism. nih.gov
Table 1: Effect of this compound Pretreatment on MPTP-Induced Striatal Dopamine Depletion in Mice
| Pretreatment Group | MPTP Administration | Outcome on Striatal Dopamine Levels | Reference |
| Vehicle (Control) | No | Normal/Baseline | nih.gov |
| Vehicle (Control) | Yes | Marked Depletion | nih.gov |
| This compound | Yes | Almost Complete Prevention of Dopamine Loss | nih.govresearchgate.netjst.go.jp |
| Trihexyphenidyl | Yes | Partial Prevention of Dopamine Loss | nih.gov |
| Clomipramine | Yes | No Prevention of Dopamine Loss | nih.gov |
Early pharmacological profiling of this compound included its evaluation in models of drug-induced tremor. These models are essential for identifying compounds with potential anti-tremor properties. Research from 1972 investigated the effects of this compound on tremors induced by other pharmacological agents, forming part of its initial characterization as a potential anti-parkinsonian drug. cambridge.org Drug-induced tremors can be provoked by various substances that affect neurotransmitter systems, providing a platform to screen for therapeutic activity. semanticscholar.orgnih.gov
Catatonia, a state of psychomotor immobility and behavioral abnormality, can be induced in animal models through the administration of certain drugs. medlink.comresearchgate.net These models are used to study the neurobiological basis of catatonia and to test the efficacy of potential treatments. As part of its comprehensive preclinical assessment, this compound was studied for its effects in drug-induced catatonia models to understand its full spectrum of activity on central motor control systems. cambridge.org
Beyond specific disease models, the general effects of this compound on the central nervous system (CNS) have been a key area of investigation. researchgate.netgoogleapis.com Pharmacological studies have confirmed that this compound possesses anticholinergic activity within the CNS. researchgate.netcambridge.org This action involves blocking muscarinic acetylcholine (B1216132) receptors. researchgate.net Additionally, a significant finding from early research is this compound's ability to potentiate the effects of L-DOPA, a cornerstone of Parkinson's therapy. researchgate.net Further investigation revealed that the compound also functions as a dopamine uptake inhibitor. nih.gov This multifaceted CNS profile, combining anticholinergic properties with modulation of the dopaminergic system, distinguishes it from other agents and underpins its observed efficacy in preclinical parkinsonian models. nih.govresearchgate.net
MPTP-Induced Neurotoxicity Models
Differentiation of Peripheral Versus Central Activities
The pharmacological profile of an active compound is critically defined by its activity in the central nervous system (CNS) versus the periphery. This differentiation is particularly important for anticholinergic agents, where central actions are often desired for treating neurological conditions, while peripheral effects are typically considered side effects. The ability of a drug to cross the blood-brain barrier is a primary determinant of its capacity to exert central effects. nih.gov Preclinical studies on this compound have aimed to elucidate this balance, revealing a profile characterized by significant central activity coupled with comparatively weak peripheral actions. researchgate.net
This compound's central activity is multifaceted, stemming from its dual mechanism of action on both the cholinergic and dopaminergic systems. researchgate.net As a muscarinic antagonist, it blocks acetylcholine receptors within the brain. ebi.ac.uk This central anticholinergic activity is fundamental to its effects in models of parkinsonian syndrome. researchgate.net Furthermore, this compound demonstrates a distinct capacity to inhibit dopamine reuptake and potentiate the effects of L-DOPA within the central nervous system. researchgate.netmedchemexpress.com A key preclinical finding supporting its central neuroprotective potential comes from studies in MPTP-injected mice, a model for Parkinson's disease. In these experiments, pretreatment with this compound was shown to almost completely prevent the loss of striatal dopamine, highlighting a significant CNS-specific protective effect. researchgate.net
In contrast, the peripheral anticholinergic activity of this compound has been reported as weak when compared to other anticholinergic agents. researchgate.net While it does interact with peripheral muscarinic receptors, leading to classic anticholinergic effects, the potency of these actions is less pronounced. nih.govresearchgate.net This suggests a degree of selectivity in its action, favoring central over peripheral effects.
Comparative preclinical studies have helped to contextualize this compound's potency. In vitro binding assays using radioligands for muscarinic receptors provide a quantitative measure of a drug's affinity for these sites. One such study ranked the potency of several anticholinergic drugs in inhibiting the binding of ³H-Quinuclidinyl benzilate (³H-QNB), a non-selective muscarinic antagonist. The findings placed this compound in the middle of the tested compounds, indicating a potent but not extreme binding affinity. researchgate.net
The following table summarizes the rank order of potency from this research.
Table 1: Comparative Potency of Anticholinergic Drugs in ³H-QNB Binding Inhibition
| Rank | Compound |
|---|---|
| 1 | Mazaticol |
| 2 | Atropine |
| 3 | This compound |
| 4 | Trihexyphenidyl |
| 5 | Biperiden |
| 6 | Ethopropazine |
| 7 | Pirenzepine |
A summary of this compound's observed preclinical effects further illustrates the differentiation between its central and peripheral activities.
Table 2: Summary of Preclinical Central vs. Peripheral Activities of this compound
| Activity Type | Observed Preclinical Effect | Primary Mechanism |
|---|---|---|
| Central | Antagonism of drug-induced tremors and catatonia in animal models. ncats.iothieme-connect.com | Anticholinergic (Muscarinic Receptor Blockade) |
| Inhibition of dopamine reuptake in rat brain synaptosomes. medchemexpress.comncats.io | Dopamine Transporter (DAT) Inhibition | |
| Prevention of MPTP-induced striatal dopamine loss in mice. researchgate.net | Dopaminergic/Neuroprotective | |
| Peripheral | General anticholinergic effects (e.g., mydriasis, anti-salivation), noted to be weaker than comparator agents. nih.govresearchgate.net | Anticholinergic (Muscarinic Receptor Blockade) |
| Antihistaminic actions. ncats.io | Histamine (B1213489) H1 Receptor Blockade |
Clinical Research Findings and Therapeutic Applications of Piroheptine
Clinical Efficacy Assessments in Neurological Disorders
Piroheptine has been the subject of clinical investigation primarily for its potential therapeutic benefits in neurodegenerative conditions, most notably Parkinson's disease and related syndromes. Its unique pharmacological profile, characterized by both anticholinergic and dopamine (B1211576) reuptake inhibitory actions, has driven research into its efficacy.
Parkinson's Disease and Related Syndromes
This compound is clinically applied for the treatment of parkinsonian syndrome. patsnap.com Its therapeutic action is attributed to its central anticholinergic activity and its ability to potentiate the effects of L-DOPA. patsnap.com
While this compound is utilized for parkinsonian syndromes, there is a scarcity of recent clinical studies specifically focused on its efficacy in idiopathic Parkinson's disease. patsnap.com The primary mechanism in Parkinson's disease involves the progressive loss of dopaminergic neurons, leading to a relative overactivity of the cholinergic system, which contributes to motor symptoms like tremors and rigidity. patsnap.com this compound, as an anticholinergic agent, works by blocking muscarinic acetylcholine (B1216132) receptors, thereby helping to rebalance (B12800153) the interplay between acetylcholine and dopamine to alleviate these motor symptoms. patsnap.comebi.ac.uk Animal studies have shown that this compound can offer protective effects against striatal dopamine loss induced by neurotoxins, suggesting a potential disease-modifying role that warrants further investigation in human clinical trials. patsnap.com
In the management of Parkinson's disease, combination therapy is a standard approach to address the multifaceted symptoms of the disease. The cornerstone of treatment is often dopamine replacement therapy with levodopa (B1675098). nih.govmayoclinic.orgmedlineplus.gov Anticholinergic drugs, such as this compound, are sometimes used as part of a combination regimen. figshare.commedscape.com The rationale for combining this compound with levodopa is to target different aspects of the underlying neurotransmitter imbalance. While levodopa replenishes dopamine levels, this compound helps to counteract the relative excess of cholinergic activity. patsnap.commayoclinic.org
A study analyzing prescription patterns in patients with advanced Parkinson's disease in Japan noted that while levodopa was the primary treatment, a significant portion of patients received additional Parkinson's disease medications. nih.gov Although this compound was not recorded in this specific patient cohort, other anticholinergics were, highlighting the clinical practice of using combination therapy. nih.gov The goal of such combinations is to enhance motor symptom control and manage the complications that can arise from long-term levodopa use. biospace.com
Table 1: Rationale for Combination Therapy in Parkinson's Disease
| Therapeutic Agent | Mechanism of Action | Role in Combination Therapy |
| Levodopa | Metabolic precursor of dopamine; increases dopamine levels in the brain. mayoclinic.orgmedlineplus.gov | Primary treatment for motor symptoms such as bradykinesia and rigidity. medscape.com |
| This compound | Anticholinergic (muscarinic receptor antagonist) and dopamine reuptake inhibitor. patsnap.comebi.ac.uk | Adjuvant therapy to manage tremor and potentially other motor symptoms by counteracting cholinergic overactivity. |
Exploratory Studies in Alzheimer's Disease and Other Dementias
There is emerging interest in the potential application of this compound for Alzheimer's disease and other forms of dementia. patsnap.com Early-phase clinical trials have suggested that this compound holds promise for these conditions, although it is still considered to be in the experimental stages of investigation for these indications. patsnap.com The neuroprotective properties of this compound, including its ability to reduce oxidative stress and inflammation in neural tissues as observed in preclinical models, may contribute to slowing the progression of neurodegenerative diseases like Alzheimer's. patsnap.com However, detailed results from specific exploratory clinical trials in Alzheimer's disease and other dementias are not yet widely available in published literature. The potential for this compound in this area is supported by its mechanism of modulating key neurotransmitter systems, such as acetylcholine, which are also implicated in the cognitive decline seen in dementia. patsnap.com
Pharmacodynamic Observations in Human Subjects
The pharmacodynamic profile of this compound in humans is defined by its effects on central neurotransmitter systems. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors. patsnap.comebi.ac.uk By blocking these receptors, this compound reduces the physiological effects of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems. patsnap.com
In the context of Parkinson's disease, the degeneration of dopamine-producing neurons leads to an imbalance with the cholinergic system. patsnap.com this compound helps to correct this by dampening the overactive cholinergic signaling, which can ameliorate motor symptoms. patsnap.com In addition to its anticholinergic effects, this compound has been noted to inhibit the reuptake of dopamine, which could further enhance dopaminergic transmission. ebi.ac.uk It also possesses antihistaminic properties by blocking histamine (B1213489) H1 receptors. patsnap.com A crucial pharmacokinetic property that enhances its effectiveness in central nervous system disorders is its ability to cross the blood-brain barrier, allowing it to exert its therapeutic actions directly within the brain. patsnap.com
Table 2: Pharmacodynamic Profile of this compound
| Mechanism of Action | Receptor/Target | Consequence in Neurological Disorders |
| Anticholinergic Activity | Muscarinic Acetylcholine Receptors patsnap.comebi.ac.uk | Reduces cholinergic overactivity, helping to restore the balance with dopamine and alleviate motor symptoms in Parkinson's disease. patsnap.com |
| Dopamine Reuptake Inhibition | Dopamine Transporter ebi.ac.uk | Potentiates dopaminergic neurotransmission, complementing the effects of drugs like levodopa. |
| Antihistaminic Effects | Histamine H1 Receptors patsnap.com | May contribute to its overall pharmacological profile, though the clinical significance in neurological disorders is less defined. |
Clinical Drug-Drug Interaction Profiling
The potential for drug-drug interactions is an important consideration in the clinical use of this compound. As a compound that acts on the central nervous system, it can interact with other CNS-active drugs. For instance, co-administration with CNS depressants like benzodiazepines could lead to an amplification of sedative effects. patsnap.com
The metabolism of this compound is another key area for potential interactions. While specific studies on its metabolic pathways are not extensively detailed, it is likely metabolized by the cytochrome P450 (CYP) enzyme system in the liver, which is a common pathway for many medications. aumet.comnih.gov Consequently, drugs that are potent inhibitors or inducers of CYP enzymes could alter the plasma concentrations of this compound. patsnap.comaumet.com For example, certain antibiotics or anticonvulsants that affect liver enzymes might either increase this compound's toxicity or reduce its efficacy. patsnap.com
One specific clinical study investigated the interaction between this compound and the antipsychotic drug zotepine (B48254). The study found that this compound did not affect the serum levels of zotepine in schizophrenic and mentally retarded in-patients, suggesting a lack of significant pharmacokinetic interaction in this particular combination. cambridge.orgkisti.re.kr
Table 3: Potential Drug-Drug Interactions with this compound
| Interacting Drug Class | Potential Outcome | Mechanism |
| Central Nervous System (CNS) Depressants (e.g., benzodiazepines) | Increased sedation and other CNS depressant effects. patsnap.com | Pharmacodynamic synergism. |
| CYP450 Enzyme Inducers (e.g., some anticonvulsants) | Decreased plasma concentration and potential reduction in efficacy of this compound. patsnap.com | Increased metabolic clearance of this compound. nih.gov |
| CYP450 Enzyme Inhibitors (e.g., some antibiotics) | Increased plasma concentration and potential for increased toxicity of this compound. patsnap.com | Decreased metabolic clearance of this compound. nih.gov |
| Zotepine | No significant effect on serum levels of zotepine. cambridge.orgkisti.re.kr | Lack of pharmacokinetic interaction observed in a clinical study. |
Co-administration with Central Nervous System Depressants
The concurrent use of this compound with central nervous system (CNS) depressants requires careful consideration due to the potential for potentiated effects. patsnap.com CNS depressants are a broad class of drugs that slow down brain activity, leading to effects such as sedation and drowsiness. csuohio.edu When combined, the sedative effects of these substances can be exacerbated. patsnap.com
Clinical research indicates that co-administering this compound with CNS depressants like benzodiazepines or alcohol can lead to an increase in sedation. patsnap.com This additive effect stems from both types of substances depressing the central nervous system. fda.gov The combined impact can lead to profound sedation, respiratory depression, and other serious outcomes. fda.govlumryzhcp.com Therefore, combining this compound with any CNS depressant should be approached with caution. patsnap.com
Below is a table summarizing major classes of CNS depressants.
Table 1: Examples of Central Nervous System Depressants
| Drug Class | Examples |
|---|---|
| Alcohol | Ethanol |
| Benzodiazepines | Diazepam, Alprazolam, Lorazepam csuohio.edu |
| Barbiturates | Phenobarbital, Pentobarbital csuohio.edu |
| Opioid Analgesics | Morphine, Oxycodone lumryzhcp.com |
| Sedating Antihistamines | Diphenhydramine |
Effects on Co-administered Drug Metabolism (e.g., Zotepine)
Research has been conducted to determine if this compound influences the metabolism of other drugs administered concurrently. A notable example is the investigation of its interaction with zotepine, an atypical antipsychotic drug. nih.govcambridge.org Zotepine is metabolized in the liver, primarily by the CYP1A2 and CYP3A4 enzyme systems. mims.com
A clinical study involving 15 schizophrenic and 6 mentally retarded in-patients examined the effects of this compound on the serum levels of zotepine. nih.govcambridge.org The results of this research showed that this compound did not affect the serum concentration of zotepine. nih.govcambridge.org This suggests that, at least in the context of this study, this compound does not significantly induce or inhibit the metabolic pathways responsible for breaking down zotepine. nih.govcambridge.org
The key findings of this study are outlined in the table below.
Table 2: Study on this compound and Zotepine Interaction
| Parameter | Details |
|---|---|
| Study Objective | To determine the effect of this compound on the serum level of zotepine. nih.govcambridge.org |
| Patient Population | 15 schizophrenic in-patients and 6 mentally retarded in-patients. nih.govcambridge.org |
| Key Finding | This compound did not affect the serum level of zotepine. nih.govcambridge.org |
Role of Hepatic Enzyme Systems in Interactions
The liver is the primary site for the metabolism of most drugs, a process largely carried out by a family of enzymes known as the cytochrome P450 (CYP450) system. msdmanuals.comwfsahq.org These enzymes are crucial for converting drugs into more water-soluble forms that can be easily excreted from the body. wfsahq.orgyoutube.com The activity of these enzymes can be affected by other substances, leading to drug-drug interactions. msdmanuals.com If a drug inhibits a specific CYP enzyme, it can slow the metabolism of other drugs broken down by that same enzyme, potentially increasing their concentration and effects. msdmanuals.combiomolther.org Conversely, inducing an enzyme can accelerate metabolism, decreasing another drug's effectiveness. msdmanuals.com
This compound's interactions, or lack thereof, are influenced by its relationship with these hepatic enzyme systems. patsnap.com While specific studies detailing this compound's complete metabolic profile via CYP enzymes are limited, it is understood that medications affecting liver enzymes can alter its metabolism. patsnap.com The finding that this compound does not alter zotepine levels suggests it may not be a potent inhibitor or inducer of the primary enzymes that metabolize zotepine, such as CYP1A2 and CYP3A4. nih.govcambridge.orgmims.com However, the potential for interactions with drugs metabolized by other CYP enzymes remains an important consideration in clinical practice. Understanding the specific CYP enzymes involved in this compound's own metabolism is key to predicting and managing potential drug interactions. nih.gov
The table below lists major cytochrome P450 enzymes and their role in drug metabolism.
Table 3: Major Cytochrome P450 Enzymes in Drug Metabolism
| Enzyme | Function in Drug Metabolism |
|---|---|
| CYP1A2 | Metabolizes various drugs, including caffeine (B1668208) and theophylline. nih.gov |
| CYP2C9 | Involved in the metabolism of nonsteroidal anti-inflammatory drugs (NSAIDs) and warfarin. iiab.me |
| CYP2D6 | Responsible for the metabolism of many antidepressants, antipsychotics, and beta-blockers. nih.gov |
| CYP3A4 | Metabolizes a very wide range of drugs, estimated to be around 50% of all clinical drugs. nih.gov |
Future Directions and Translational Perspectives for Piroheptine Research
Exploration of Expanded Therapeutic Indications
While piroheptine was traditionally used for Parkinson's disease, its multifaceted pharmacological profile presents opportunities for its application in other conditions. ncats.io The compound functions by modulating key neurotransmitter systems, such as dopamine (B1211576) and acetylcholine (B1216132), and exhibits neuroprotective properties by mitigating oxidative stress and inflammation. patsnap.com These mechanisms are implicated in the pathophysiology of numerous neurological and psychiatric disorders, suggesting that the therapeutic scope of this compound could be significantly broadened.
Early research has already indicated its potential in treating other neurodegenerative conditions like Alzheimer's disease and various forms of dementia. patsnap.com Its antihistaminic effects could also be explored for conditions where sedation is a desired outcome. patsnap.com A systematic exploration of these potential indications, grounded in its known mechanisms, is a critical future step.
Table 1: Potential Expanded Therapeutic Indications for this compound
| Potential Indication | Rationale Based on Mechanism of Action |
| Alzheimer's Disease | Modulates acetylcholine levels, which are depleted in Alzheimer's; neuroprotective effects may slow disease progression. patsnap.com |
| Other Dementias | Neuroprotective properties, including reduction of oxidative stress and inflammation, are relevant to various dementia pathologies. patsnap.com |
| Drug-Induced Dystonias | Anticholinergic action can help rebalance (B12800153) neurotransmitter activity to alleviate involuntary muscle contractions. ebi.ac.ukpatsnap.com |
| Certain Sleep Disorders | Antihistaminic properties may have a calming or sedative effect beneficial for some forms of insomnia. patsnap.comwikipedia.org |
| Cognitive Deficits | By inhibiting dopamine reuptake and modulating acetylcholine, it may enhance neurotransmission in brain regions critical for cognition. ebi.ac.ukpatsnap.com |
Advanced Drug Delivery System Development
The clinical efficacy of a drug is profoundly influenced by its delivery to the target site. While this compound has been administered orally, research into alternative routes such as intravenous and intranasal delivery is underway. patsnap.com The development of advanced drug delivery systems (DDS) represents a promising frontier to enhance this compound's therapeutic index. These systems are designed to improve bioavailability, sustain release, and specifically target the drug to the central nervous system, thereby maximizing efficacy while minimizing peripheral exposure. nih.govimrpress.com
Patents have been filed that include this compound in formulations for transdermal delivery, which could provide steady, prolonged drug levels. googleapis.comgoogleapis.comgoogle.com Future research should focus on novel platforms like nanoparticles, hydrogels, and peptide-drug conjugates to overcome biological barriers like the blood-brain barrier and achieve more precise neuronal targeting. nih.govimrpress.com
Table 2: Advanced Drug Delivery Systems for this compound
| Delivery System | Potential Advantages for this compound Therapy |
| Nanoparticles | Can be engineered to cross the blood-brain barrier, protecting the drug from degradation and enabling targeted delivery to specific brain regions. imrpress.com |
| Transdermal Patches | Provides controlled, continuous release of the drug over an extended period, maintaining stable plasma concentrations. googleapis.comgoogleapis.com |
| Intranasal Delivery | Bypasses the blood-brain barrier for direct CNS delivery, offering rapid onset of action. patsnap.com |
| Peptide-Drug Conjugates | Utilizes specific peptides to act as carriers, enhancing transport across cellular membranes and improving targeting to neuronal cells. nih.gov |
| Hydrogels | Can be used for localized and sustained release, which could be relevant for targeted therapies within the CNS. imrpress.com |
Integration of Pharmacogenomic Approaches and Personalized Medicine Strategies
Pharmacogenomics, which studies how genetic variations affect an individual's response to medications, is a cornerstone of personalized medicine. imsociety.orgresearchgate.net This approach aims to tailor drug therapy to a patient's unique genetic profile, thereby optimizing efficacy and enhancing safety. nih.gov To date, specific pharmacogenomic studies on this compound are not widely documented; however, this represents a significant and untapped area for future research.
Investigating the influence of genetic polymorphisms in enzymes responsible for metabolizing this compound (e.g., cytochrome P450 enzymes), drug transporters, and its molecular targets—muscarinic acetylcholine receptors and dopamine transporters—could explain inter-individual variability in patient outcomes. ebi.ac.ukebi.ac.uknih.gov Identifying genetic biomarkers could enable clinicians to predict which patients are most likely to benefit from this compound, paving the way for truly personalized neuro-therapeutics. nih.govmdpi.com
Table 3: Potential Pharmacogenomic Targets for this compound Research
| Gene/Target Category | Rationale for Investigation |
| Cytochrome P450 (CYP) Enzymes | Variations in genes encoding these metabolic enzymes could alter this compound clearance, affecting its concentration and efficacy. |
| Drug Transporter Proteins | Polymorphisms in genes for transporters that move drugs across the blood-brain barrier could influence CNS availability of this compound. |
| Muscarinic Acetylcholine Receptors (CHRM) | Genetic variants in the receptor subtypes that this compound antagonizes could impact drug binding and downstream effects. ebi.ac.uk |
| Dopamine Transporter (DAT/SLC6A3) | As a dopamine reuptake inhibitor, variations in the DAT gene could modify this compound's potency and therapeutic effect. ebi.ac.uk |
Long-term Assessment of Neuroprotective and Neuroregenerative Efficacy
Preclinical studies have provided compelling evidence for this compound's neuroprotective capabilities. In animal models, it has been shown to prevent the loss of striatal dopamine induced by neurotoxins like MPTP and to reduce oxidative stress and inflammation in neural tissues. ebi.ac.ukpatsnap.comresearchgate.net These findings suggest that this compound may do more than just manage symptoms—it could potentially slow the underlying progression of neurodegenerative diseases. patsnap.com
However, a critical gap exists between these short-term findings and their long-term clinical implications. Future research must prioritize longitudinal studies in relevant animal models and, eventually, in human subjects. Such studies are essential to determine whether the observed neuroprotective effects translate into sustained disease modification, preservation of neuronal function, or even neuroregeneration over months and years. This will require the use of sensitive biomarkers and advanced neuroimaging techniques to track disease progression and the long-term impact of the therapy. researchgate.net
Synergistic Research with Emerging Neurodegenerative Disease Therapies
The complexity of neurodegenerative disorders, which involve multiple pathological pathways, suggests that combination therapy may be more effective than monotherapy. mdpi.comnih.gov Future research should investigate the synergistic potential of this compound with other emerging treatments for diseases like Parkinson's and Alzheimer's. Given its established mechanisms, this compound could be a valuable component of a multi-target therapeutic strategy. mdpi.com
For instance, combining this compound with Levodopa (B1675098) (L-DOPA) in Parkinson's disease could allow for lower doses of L-DOPA, potentially mitigating its long-term motor complications. researchgate.net Furthermore, pairing this compound with novel therapies aimed at different pathological targets—such as agents that reduce the aggregation of proteins like alpha-synuclein (B15492655) or tau, anti-inflammatory drugs, or neurotrophic factors—could lead to additive or synergistic effects, addressing the multifaceted nature of these diseases more comprehensively. nih.govgoogle.com
Table 4: Potential Synergistic Combinations with this compound
| Combination Agent Class | Therapeutic Rationale | Target Disease(s) |
| Levodopa (L-DOPA) | This compound's dopamine-sparing effect may enhance L-DOPA efficacy, potentially allowing for dose reduction and fewer side effects. researchgate.netresearchgate.net | Parkinson's Disease |
| Anti-Amyloid or Anti-Tau Agents | Combining a symptomatic agent like this compound with a disease-modifying therapy targeting protein aggregates could provide comprehensive benefits. google.com | Alzheimer's Disease |
| Anti-Inflammatory Drugs | This compound's own anti-inflammatory effects could be augmented by dedicated anti-neuroinflammation agents, tackling a key pathological driver. patsnap.comnih.gov | Parkinson's, Alzheimer's |
| Neurotrophic Factors | Combining a therapy that protects existing neurons (this compound) with one that supports neuronal growth and survival could have powerful synergistic outcomes. nih.gov | Neurodegenerative Diseases |
| MAO-B Inhibitors | Both this compound and MAO-B inhibitors increase dopamine availability through different mechanisms (reuptake vs. breakdown inhibition), which may produce a greater combined effect. | Parkinson's Disease |
Q & A
Basic Research Questions
Q. How to design a preclinical study to evaluate Piroheptine's pharmacological efficacy?
- Methodological Answer :
- Step 1 : Use the PICOT framework to define:
- P opulation (e.g., animal models, cell lines), I ntervention (this compound dosage/administration), C omparison (control groups or standard treatments), O utcome (e.g., biomarker levels, behavioral changes), and T ime (duration of exposure) .
- Step 2 : Standardize experimental conditions (e.g., temperature, solvent controls) to minimize variability. Reference established protocols for similar compounds .
- Step 3 : Include dose-response curves and negative/positive controls to validate specificity .
Q. What are the primary outcomes to prioritize in this compound toxicity studies?
- Methodological Answer :
- Step 1 : Conduct a systematic literature review to identify gaps in existing toxicity data (e.g., hepatotoxicity, neurotoxicity) .
- Step 2 : Use in vitro assays (e.g., MTT for cell viability) and in vivo histopathological evaluations to assess organ-specific effects .
- Step 3 : Apply the FINER criteria to ensure outcomes are F easible, I nteresting, N ovel, E thical, and R elevant .
Q. How to structure a research paper on this compound's pharmacokinetic properties?
- Methodological Answer :
- Follow the IMRAD (Introduction, Methods, Results, Discussion) structure:
- Introduction : Highlight this compound’s clinical potential and existing knowledge gaps .
- Methods : Detail HPLC/MS protocols for plasma concentration measurements, including validation steps (e.g., recovery rates, limit of detection) .
- Results : Present AUC (Area Under Curve) and half-life data in tabular format .
- Discussion : Compare results with structurally analogous compounds and address limitations (e.g., species-specific metabolism) .
Advanced Research Questions
Q. How to resolve contradictory findings in this compound’s mechanism of action across studies?
- Methodological Answer :
- Step 1 : Perform a meta-analysis to quantify effect sizes and heterogeneity using tools like RevMan or R’s metafor package .
- Step 2 : Conduct sensitivity analyses to identify confounding variables (e.g., differences in assay protocols, solvent choices) .
- Step 3 : Validate hypotheses via orthogonal assays (e.g., CRISPR-mediated gene knockout to confirm target engagement) .
Q. How to validate this compound’s proposed anti-inflammatory pathways using computational and experimental approaches?
- Methodological Answer :
- Step 1 : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for inflammatory targets (e.g., COX-2) .
- Step 2 : Cross-validate with siRNA knockdown experiments in primary macrophages to assess cytokine suppression (e.g., TNF-α, IL-6) .
- Step 3 : Integrate RNA-seq data to identify downstream pathways (e.g., NF-κB) and publish raw datasets in repositories like GEO .
Q. How to design a robust dose-escalation study for this compound in combination therapies?
- Methodological Answer :
- Step 1 : Apply the 3+3 trial design for phase I studies, monitoring adverse events (e.g., neutropenia) and synergistic efficacy .
- Step 2 : Use CompuSyn software to calculate combination indices (CI) and determine additive/synergistic effects .
- Step 3 : Pre-register statistical analysis plans (e.g., ANOVA with Tukey post-hoc tests) to avoid data dredging .
Methodological Considerations
Q. How to ensure reproducibility in this compound experiments?
- Answer :
- Provide detailed Supplementary Materials for experimental protocols, including batch numbers of chemicals and equipment calibration records .
- Share code for data analysis (e.g., Python/R scripts) on GitHub to enable replication .
Q. How to optimize data collection for high-throughput screening of this compound derivatives?
- Answer :
- Use automated liquid handlers and plate readers to minimize human error .
- Implement Z’-factor calculations to validate assay robustness (>0.5 indicates suitability for HTS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
